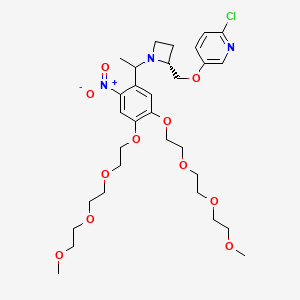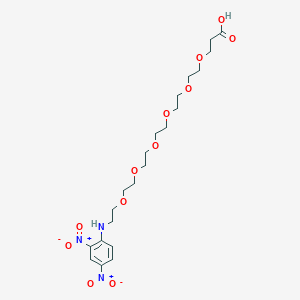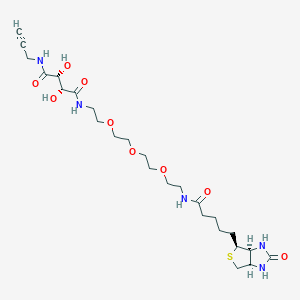
Dpnb-abt594
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPNB-ABT594 is a caged ABT594, and a nicotinic acetylcholine receptor agonist.
Scientific Research Applications
Dip-Pen Nanolithography (DPN)
- Overview and Applications : Dip-pen nanolithography (DPN) is a scanning probe microscopy-based nanofabrication technique. It uniquely combines direct-write soft-matter compatibility with the high resolution and registry of atomic force microscopy (AFM). This makes DPN a powerful tool for depositing both soft and hard materials in stable and functional architectures on various surfaces. It's accessible to researchers who can operate an AFM instrument and is used by over 200 laboratories worldwide. DPN's applications range from molecular electronics to materials assembly, and it is instrumental in investigating biological recognition at the single biomolecule level (Salaita, Wang, & Mirkin, 2007).
Evolution and Advancements in DPN
- Progress in DPN : The evolution of DPN includes developments in new classes of DPN-compatible chemistry, experimental and theoretical advances in understanding tip-substrate ink transport, and implementation of micro-electro-mechanical system (MEMS) based strategies for parallel DPN applications. These advancements have expanded the scope of DPN from molecular patterning to materials discovery (Ginger, Zhang, & Mirkin, 2004).
DPN in Materials Discovery
- Materials Discovery Through DPN : Over the past two decades, DPN has evolved to transport molecular and material "inks" (like alkanethiols, biological molecules, polymers, and nanoparticles) to surfaces in a high-throughput manner. This has enabled the synthesis and study of complex chemical and biological structures. DPN has laid the foundation for related scanning probe methodologies, leading to new capabilities in fields such as catalysis, optics, biomedicine, and chemical synthesis (Liu, Petrosko, Zheng, & Mirkin, 2020).
DPN in Biomedical Applications
- Biomedical Applications : DPN's precision and versatility make it suitable for biomedical applications. Its ability to pattern surfaces with biomolecules at the nanoscale level is crucial for studying cellular interactions and developing biosensors. For example, DPN can be used to create patterns of DNA, proteins, or other biomolecules, enabling the study of cellular behavior in response to these patterns (Sadeghi, Jahanshahi, & Javadian, 2020).
DPN in Environmental and Ecological Studies
- Environmental and Ecological Science : DPN's capabilities extend to environmental science, such as studying hyper-accumulating plants and pollution indicators. Its precision in patterning and analysis aids in understanding the distribution of elements in various ecosystems, contributing to ecological and toxicological risk assessments (Becker, Matusch, & Wu, 2014).
properties
Product Name |
Dpnb-abt594 |
|---|---|
Molecular Formula |
C31H46ClN3O11 |
Molecular Weight |
672.17 |
IUPAC Name |
5-[[(2R)-1-[1-[4,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-nitrophenyl]ethyl]azetidin-2-yl]methoxy]-2-chloropyridine |
InChI |
InChI=1S/C31H46ClN3O11/c1-24(34-7-6-25(34)23-46-26-4-5-31(32)33-22-26)27-20-29(44-18-16-42-14-12-40-10-8-38-2)30(21-28(27)35(36)37)45-19-17-43-15-13-41-11-9-39-3/h4-5,20-22,24-25H,6-19,23H2,1-3H3/t24?,25-/m1/s1 |
InChI Key |
SJPLSQONRZLFRL-WUBHUQEYSA-N |
SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCOCCOCCOC)OCCOCCOCCOC)N2CCC2COC3=CN=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DPNBABT594; DPNB ABT594; DPNB-ABT594 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)



![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)